molecular formula C13H11NO2S2 B12444780 (5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12444780
M. Wt: 277.4 g/mol
InChI Key: ZEPCCVFLTPWQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with 2-sulfanyl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the allyloxy group can be reduced to form the corresponding saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated allyloxy derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and the phenyl group play crucial roles in these interactions, allowing the compound to fit into the active sites of target proteins.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one: Unique due to the presence of both the thiazole ring and the allyloxy group.

    4-allyloxyacetanilide: Similar in having an allyloxy group but lacks the thiazole ring.

    (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a similar phenyl group but differs in the presence of a bromomethyl group and a prop-2-yn-1-yloxy group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11NO2S2

Molecular Weight

277.4 g/mol

IUPAC Name

5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)

InChI Key

ZEPCCVFLTPWQIZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.